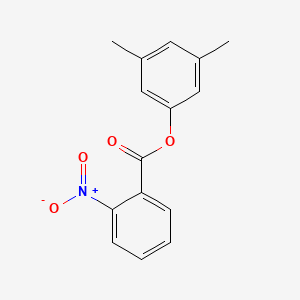
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes involved in cancer cell growth, reduction of oxidative stress, and modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and inhibit cancer cell growth. Additionally, it has been shown to have neuroprotective effects and to regulate glucose metabolism.
実験室実験の利点と制限
One advantage of using 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in research.
将来の方向性
There are several future directions for research on 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol. One direction is to further investigate its potential therapeutic applications in cancer treatment, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action and optimize its use in research. Additionally, future research could investigate the potential side effects of this compound and develop methods for minimizing these effects.
In conclusion, 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is a promising compound with potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and optimize its use in research.
合成法
The synthesis of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol can be achieved through the reaction of 1-phenyl-3-propyl-1H-1,2,4-triazole-5-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. This reaction yields the desired compound, which can be purified through recrystallization.
科学的研究の応用
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol has been studied for its potential therapeutic applications in various fields such as cancer treatment, Alzheimer's disease, and inflammation. In cancer treatment, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid plaque formation. In inflammation, it has been found to have anti-inflammatory effects.
特性
IUPAC Name |
2-(2-phenyl-5-propyl-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-16-18-17(14-11-6-7-12-15(14)21)20(19-16)13-9-4-3-5-10-13/h3-7,9-12,21H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKRMENPIRALFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416690 |
Source


|
| Record name | 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
CAS RN |
5926-44-3 |
Source


|
| Record name | 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)


![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)


![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)